
1-(4-Chloro-phenyl)-5-furan-2-ylmethylene-pyrimidine-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-phenyl)-5-furan-2-ylmethylene-pyrimidine-2,4,6-trione, also known as CPFP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPFP belongs to the class of pyrimidine derivatives and has been extensively studied for its biological activities, particularly its anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
A foundational aspect of research on this compound involves its synthesis and the analysis of its structural characteristics. Studies have focused on the synthesis of compounds within the pyrimidine series, highlighting the utility of arylmethylidene derivatives of furan-2(3H)-ones as building blocks for creating heterocyclic compounds. These derivatives play a crucial role in forming molecules containing pyridine and pyridazine fragments, which are analogs of nitrogen-containing bases of the pyrimidine series, indicating potential biological activity (Aniskova, Grinev, & Yegorova, 2017). The synthesis processes and outcomes can significantly influence the exploration of their applications in various scientific domains.
Potential in Nonlinear Optics
Research has also explored the electronic, linear, and nonlinear optical properties of pyrimidine derivatives, emphasizing their significance in the fields of medicine and nonlinear optics (NLO). The study by Hussain et al. (2020) provides a comparative analysis between density functional theory (DFT)/time-dependent DFT (TDDFT) and experimental study on thiopyrimidine derivatives, revealing their considerable NLO character, which recommends their application in optoelectronic high-tech applications (Hussain et al., 2020). This research underlines the compound's utility in developing materials with desirable optical properties for technological applications.
Antimicrobial and Antitumor Activities
The exploration of antimicrobial and antitumor activities represents another critical area of research application for this compound. Studies like that of Ramadan and El‐Helw (2018) have synthesized novel heterocycles derived from chromonyl-2(3H)-furanone, evaluating their in vitro antibacterial and antifungal activities. Some synthesized products exhibited promising antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (Ramadan & El‐Helw, 2018). Additionally, the antitumor activities of 5-(substituted-methyl)-6-carbamoyluracils, derived from related compounds, were examined against L-1210 cells in vitro, suggesting a potential for cancer treatment research (Okada, Nakano, & Miyake, 1981).
Propriétés
IUPAC Name |
(5Z)-1-(4-chlorophenyl)-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-9-3-5-10(6-4-9)18-14(20)12(13(19)17-15(18)21)8-11-2-1-7-22-11/h1-8H,(H,17,19,21)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQPZNIOFGTVBT-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-(4-chlorophenyl)-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2956927.png)
![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2956929.png)
![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2956931.png)
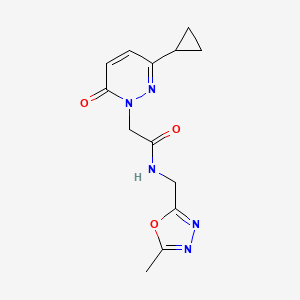
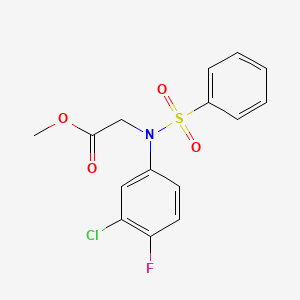
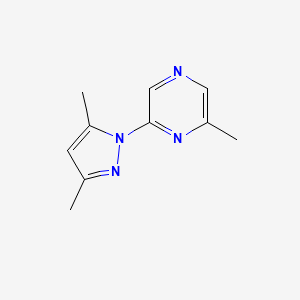
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2956936.png)
![N-(4-methylcyclohexyl)-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2956937.png)
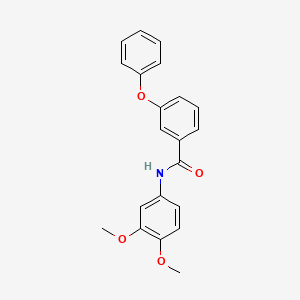
![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide](/img/no-structure.png)
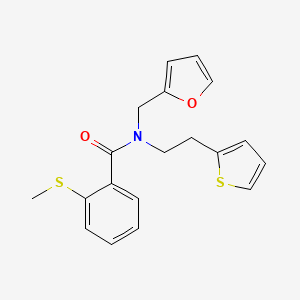
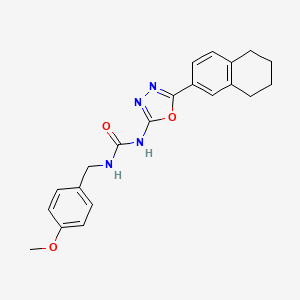
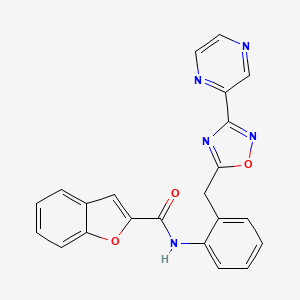
![2-Chloro-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]acetamide](/img/structure/B2956948.png)